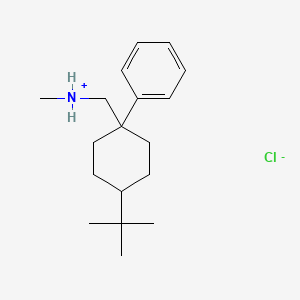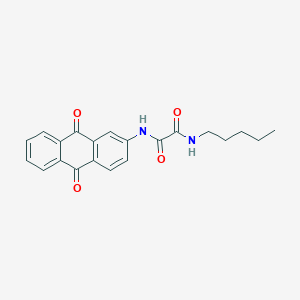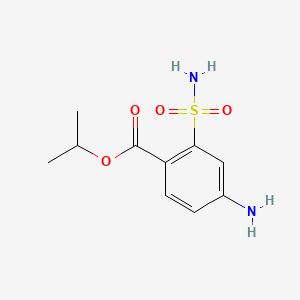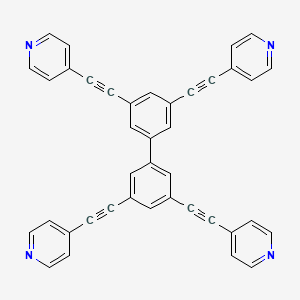
3,3',5,5'-Tetrakis(pyridin-4-ylethynyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,5,5’-Tetrakis(pyridin-4-ylethynyl)-1,1’-biphenyl is a complex organic compound that features a biphenyl core substituted with pyridin-4-ylethynyl groups at the 3,3’,5,5’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetrakis(pyridin-4-ylethynyl)-1,1’-biphenyl typically involves the Sonogashira coupling reaction. This reaction is carried out by coupling 3,3’,5,5’-tetrabromo-1,1’-biphenyl with pyridin-4-ylethyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine or diisopropylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,5,5’-Tetrakis(pyridin-4-ylethynyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Functionalized biphenyl derivatives with various substituents on the pyridinyl groups.
Aplicaciones Científicas De Investigación
3,3’,5,5’-Tetrakis(pyridin-4-ylethynyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Medicine: Investigated for its potential use in the design of therapeutic agents and diagnostic tools.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or catalytic properties.
Mecanismo De Acción
The mechanism of action of 3,3’,5,5’-Tetrakis(pyridin-4-ylethynyl)-1,1’-biphenyl is primarily based on its ability to coordinate with metal ions. The pyridinyl groups can form coordination bonds with metal centers, leading to the formation of metal-organic frameworks (MOFs) with unique structural and functional properties. These MOFs can exhibit high surface areas, tunable pore sizes, and selective adsorption capabilities, making them useful for various applications such as gas storage, separation, and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Di(pyridin-4-yl)benzene: A simpler analog with only two pyridinyl groups.
2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine: Another compound used in the synthesis of MOFs with different structural properties.
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: A related compound with carboxyphenyl groups instead of pyridinyl groups.
Uniqueness
3,3’,5,5’-Tetrakis(pyridin-4-ylethynyl)-1,1’-biphenyl is unique due to its specific substitution pattern and the presence of ethynyl linkages, which provide additional rigidity and electronic properties. This makes it particularly suitable for the construction of MOFs with enhanced stability and functionality.
Propiedades
Fórmula molecular |
C40H22N4 |
|---|---|
Peso molecular |
558.6 g/mol |
Nombre IUPAC |
4-[2-[3-[3,5-bis(2-pyridin-4-ylethynyl)phenyl]-5-(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C40H22N4/c1(31-9-17-41-18-10-31)5-35-25-36(6-2-32-11-19-42-20-12-32)28-39(27-35)40-29-37(7-3-33-13-21-43-22-14-33)26-38(30-40)8-4-34-15-23-44-24-16-34/h9-30H |
Clave InChI |
KSSJDVSJCJKTPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C#CC2=CC(=CC(=C2)C3=CC(=CC(=C3)C#CC4=CC=NC=C4)C#CC5=CC=NC=C5)C#CC6=CC=NC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


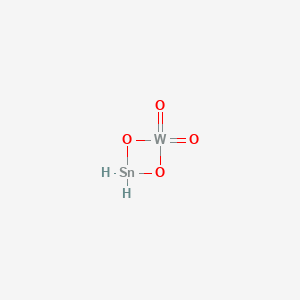
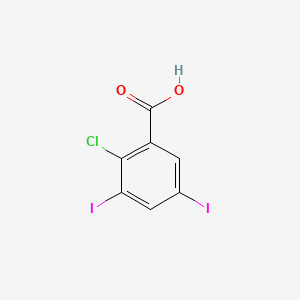
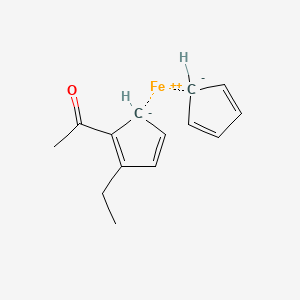

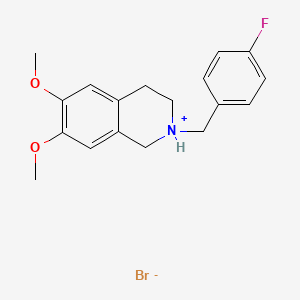


![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)


